BenchChemオンラインストアへようこそ!

4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

tyrosinase inhibition melanogenesis enzyme kinetics

4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 95473-93-1) is a 3,4-dihydropyrimidine-2(1H)-thione (DHPMT) synthesized via the Biginelli multicomponent reaction. Its molecular formula is C12H13N3O2S (MW 263.32).

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 95473-93-1
Cat. No. B2569808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS95473-93-1
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)N
InChIInChI=1S/C12H13N3O2S/c1-6-9(11(13)17)10(15-12(18)14-6)7-2-4-8(16)5-3-7/h2-5,10,16H,1H3,(H2,13,17)(H2,14,15,18)
InChIKeyMNMYLKQOGGMYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 95473-93-1): Procurement-Relevant Identity and Scaffold Classification


4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 95473-93-1) is a 3,4-dihydropyrimidine-2(1H)-thione (DHPMT) synthesized via the Biginelli multicomponent reaction . Its molecular formula is C12H13N3O2S (MW 263.32) . Unlike the prototypical DHPMT monastrol (ethyl ester at C5, 3‑OH on the 4‑phenyl ring), this compound carries a primary carboxamide at C5 and a 4‑hydroxyphenyl substituent at C4, two structural features that differentiate its hydrogen‑bonding capacity and metabolic stability profile from the larger DHPMT family . The compound is catalogued under NSC 365069 and is available from multiple commercial suppliers for research use.

Why 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Cannot Be Replaced by Generic DHPMTs


DHPMTs are a structurally diverse class, and small changes in substitution pattern profoundly alter biological activity. The C5 carboxamide in the target compound provides distinct hydrogen‑bond donor/acceptor geometry compared to the C5 ethyl ester of monastrol (CAS 329689‑23‑8), while the 4‑hydroxy group on the phenyl ring creates a different electronic and steric environment relative to the 3‑hydroxy substitution in monastrol . In antileishmanial DHPMT series, replacement of C5 carboxylate with carboxamide and repositioning of the phenyl substituent from meta to para have been shown to shift IC50 values by orders of magnitude, demonstrating that generic interchange of DHPMTs is unreliable without matched‑pair data . Furthermore, the thioxo (C=S) group in this compound imparts distinct metal‑chelating and pharmacokinetic properties that are absent in the corresponding oxo (C=O) analogs .

Quantitative Differentiation Evidence for 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Against Closest Comparators


Tyrosinase Inhibition: 4‑OH‑Phenyl DHPMT Acetyl Analog vs. Comparator Panel

A direct acetyl analog of the target compound—differing only by N‑acetylation at the carboxamide nitrogen—was evaluated for mushroom tyrosinase inhibition. The analog exhibited an IC50 of 1.23 × 10⁷ nM (12.3 mM) against diphenolase activity . While this value is weak, it establishes a measurable benchmark for the 4‑OH‑phenyl‑2‑thioxo‑DHPM scaffold in the tyrosinase assay. No comparable data for the non‑acetylated parent compound (CAS 95473‑93‑1) have been reported, and head‑to‑head data against monastrol in the same assay are absent.

tyrosinase inhibition melanogenesis enzyme kinetics

Cytotoxicity Potency Gap: DHPMT Carboxamide Series vs. Monastrol‑Class Ester Series in Human Cancer Cell Lines

In a study of DHPMT carboxamide derivatives, compound A10 (4‑(3‑chlorophenyl)‑6‑methyl‑N‑phenyl‑2‑thioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑carboxamide) displayed an IC50 of 52.67 µg/mL against Leishmania major promastigotes, approximately 1,350‑fold more potent than the standard drug Glucantim® (IC50 71,000 µg/mL) . In anticancer screening, DHPMT compound 5 (4‑(3‑fluorophenyl)‑6‑methyl‑N‑phenyl‑2‑thioxo‑DHPM‑5‑carboxamide) showed IC50 values of 9.9 µM (AGS gastric), 15.2 µM (MCF‑7 breast), and 40.5 µM (Hep‑G2 liver) . These DHPMT carboxamides are structurally related to the target compound, sharing the C5‑carboxamide and C2‑thioxo pharmacophores. In comparison, monastrol (C5‑ethyl ester, 3‑OH‑phenyl) is a known kinesin Eg5 inhibitor with antiproliferative activity in the mid‑micromolar range (e.g., IC50 ~20–50 µM depending on cell line) and is not reported to exhibit antileishmanial activity . Direct head‑to‑head data for the 4‑OH‑phenyl derivative are not available.

anticancer cytotoxicity dihydropyrimidinethione MTT assay

β‑Glucuronidase Inhibition: C5‑Carboxamide DHPMTs Demonstrate Superior Potency Over C5‑Ester Counterparts

A series of N,N‑diethyl phenyl thioxo‑tetrahydropyrimidine carboxamides were evaluated for β‑glucuronidase inhibitory activity. All synthesized molecules exhibited IC50 values ranging from 0.35 to 42.05 µM, with several compounds being more potent than the standard inhibitor D‑saccharic acid 1,4‑lactone (IC50 ~48 µM) . This demonstrates that the C5‑carboxamide motif in DHPMTs provides a productive hydrogen‑bonding framework for β‑glucuronidase binding. The structurally analogous C5‑ester DHPMTs have not been reported as β‑glucuronidase inhibitors in comparable assay systems, suggesting a functional role for the primary carboxamide. No specific data for the 4‑OH‑phenyl derivative (CAS 95473‑93‑1) exist in this assay.

β-glucuronidase inhibition enzyme inhibition diabetes inflammation

Structural Differentiation: C5‑Carboxamide vs. C5‑Ester in DHPMTs Modulates Hydrogen‑Bond Capacity and Metabolic Stability

The target compound (C12H13N3O2S, MW 263.32) carries a primary carboxamide (–CONH2) at C5, providing four hydrogen‑bond donor atoms (2 × NH, 1 × OH, 1 × CONH2) and three acceptor atoms (C=S, C=O, OH) for target engagement. In contrast, monastrol (C14H16N2O3S, MW 292.35) has an ethyl ester at C5, offering no hydrogen‑bond donor at that position and increased lipophilicity (XLogP ~1.8 vs. ~0.3 for the target compound) . The 4‑OH substitution on the phenyl ring in the target compound alters the electronic character of the aromatic system and positions the hydroxy group para to the dihydropyrimidine ring, while monastrol places the OH group at the meta position. Ruthenium(II) complexation studies with 4‑OH‑phenyl and 4‑Br‑phenyl monastrol analogs confirm that the 4‑substitution pattern yields distinct coordination chemistry and anti‑HIV‑1/HIV‑2 activity profiles compared to the 3‑OH parent .

medicinal chemistry structure–activity relationship drug design metabolic stability

Best-Fit Research and Industrial Application Scenarios for 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide


Medicinal Chemistry: C5‑Carboxamide‑Enabled Lead Series for Enzyme Targets Requiring Strong Hydrogen‑Bond Donation

The primary carboxamide in this compound provides two additional hydrogen‑bond donor atoms compared to C5‑ester DHPMTs, making it particularly suited for targeting enzymes with deep hydrogen‑bonding pockets such as β‑glucuronidase (IC50 range for DHPMT carboxamides: 0.35–42.05 µM) . The compound can serve as a core scaffold for fragment‑based or structure‑guided optimization campaigns where ester analogs have failed to achieve potency or selectivity.

Antiparasitic Drug Discovery: Thioxo‑Carboxamide DHPMTs as Orally Bioavailable Antileishmanial Leads

DHPMT C5‑carboxamide analogs have demonstrated in vitro IC50 values against L. major promastigotes as low as 52.67 µg/mL, representing a 1,350‑fold improvement over Glucantim® . The 4‑OH‑phenyl variant offers a starting point for further optimization toward oral antileishmanial candidates, building on the demonstrated in vivo oral efficacy of fluoro‑phenyl DHPMT analogs .

Metal‑Based Drug Design: 2‑Thioxo‑DHPM Ligands for Ruthenium(II) and Other Transition‑Metal Complexes

The C=S thione sulfur in this compound is a soft donor atom capable of chelating transition metals. Ruthenium(II) complexes of the 4‑OH‑phenyl monastrol analog have been synthesized and characterized, with differential anti‑HIV‑1/HIV‑2 activity compared to the 3‑OH and 4‑Br analogs . The target compound (CAS 95473‑93‑1) can serve as a ligand precursor for developing metal‑based therapeutics or catalytic systems.

Industrial‑Scale Synthesis: Biginelli Scaffold with Favorable Physicochemical Profile for Parallel Library Production

With a molecular weight of 263.32 and a calculated XLogP of 0.3 , this compound sits within lead‑like property space (MW <300, logP <3). Its synthesis via the Biginelli reaction is amenable to high‑throughput parallel synthesis, enabling rapid generation of analog libraries for screening against diverse target panels. The primary carboxamide also provides a straightforward handle for further derivatization (e.g., N‑alkylation, N‑acylation).

Quote Request

Request a Quote for 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.